Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate is an organic compound categorized as a pyridine derivative with notable applications in medicinal chemistry and materials science. This compound features a methyl ester functional group and a substituted pyridine ring, which contributes to its chemical reactivity and potential biological activities. The compound is also recognized by its CAS Number 918305-33-6 and has a molecular formula of C₉H₈BrNO₂, with a molecular weight of 242.07 g/mol .
The synthesis of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate typically involves the following steps:
The reaction mechanism typically involves the formation of a Michael adduct through nucleophilic attack by the amino group on the α,β-unsaturated carbonyl system of methyl acrylate. This step is crucial for establishing the final structure of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate.
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate has a distinct molecular structure characterized by:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₈BrNO₂ |
Molecular Weight | 242.07 g/mol |
CAS Number | 918305-33-6 |
InChI Key | XZQZBPHHSLQXCR-UHFFFAOYSA-N |
SMILES | COC(=O)C=CC1=C(N=CC=C1)Br |
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate can undergo various chemical reactions typical for acrylate esters, including:
In nucleophilic addition reactions, the electrophilic carbon in the double bond is attacked by nucleophiles, leading to the formation of new carbon-carbon bonds. This property is particularly useful in synthetic organic chemistry for building complex molecules.
The mechanism of action for methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate primarily revolves around its ability to act as an electrophile in various chemical reactions:
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding melting point, boiling point, and other specific properties were not available from current sources but are critical for practical applications .
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate has several scientific uses:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: